Technical Deep Dive: 2-Amino-4-(morpholin-4-yl)butanoic Acid
Executive Summary 2-Amino-4-(morpholin-4-yl)butanoic acid is a non-proteinogenic amino acid derivative characterized by a butanoic acid backbone, an -primary amine, and a -morpholine ring. Structurally, it acts as a hybr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Amino-4-(morpholin-4-yl)butanoic acid is a non-proteinogenic amino acid derivative characterized by a butanoic acid backbone, an
-primary amine, and a -morpholine ring. Structurally, it acts as a hybrid between homoserine and a morpholine pharmacophore.
In drug discovery, this moiety is valued for its ability to modulate physicochemical properties—specifically solubility and lipophilicity (LogD)—while retaining the zwitterionic character typical of amino acids. It serves as a critical scaffold in the synthesis of Kynurenine 3-monooxygenase (KMO) inhibitors , peptidomimetics targeting CNS disorders, and as a linker in antibody-drug conjugates (ADCs).
Structural Elucidation & Nomenclature
IUPAC Designation
The systematic naming follows the priority rules where the carboxylic acid is the principal functional group (C1).
The molecule consists of a chiral center at the C2 position. In biological applications, the (S)-enantiomer (analogous to natural L-amino acids) is typically the active pharmacophore.
Feature
Specification
Molecular Formula
Molecular Weight
188.23 g/mol
Chiral Center
C2 (S/L or R/D configurations)
H-Bond Donors
2 (Amine, Carboxylic Acid)
H-Bond Acceptors
4 (Morpholine O, Morpholine N, Carbonyl O, Amine N)
Physicochemical Profile
The morpholine nitrogen is weakly basic (
), while the -amine is basic (). This results in a complex ionization profile:
pH < 2: Cationic (+2 charge).
pH 7.4: Zwitterionic (Carboxylate
, -Amine, Morpholine partially protonated).
Synthetic Methodologies
To ensure high enantiomeric excess (ee) and scalability, two primary routes are recommended: Nucleophilic Displacement (for chiral pool synthesis) and Schiff Base Alkylation (for de novo asymmetric synthesis).
Route A: Nucleophilic Displacement (Chiral Pool)
This method utilizes commercially available L-homoserine lactone or (S)-2-amino-4-chlorobutanoic acid as the starting material. It preserves the stereochemistry of the starting material.
Protocol:
Starting Material: (S)-2-amino-4-chlorobutanoic acid (protected as the ester/carbamate to prevent polymerization).
Nucleophile: Morpholine (excess).
Conditions:
(catalytic), , Acetonitrile, Reflux.
Mechanism:
displacement of the -chloride by the secondary amine of morpholine.
Route B: Asymmetric Alkylation (De Novo)
For large-scale synthesis where specific enantiomers are required from achiral precursors, the O'Donnell Phase-Transfer Catalysis (PTC) method is preferred.
The following diagram illustrates the logical flow for Route A, focusing on the transformation from a Homoserine derivative.
Figure 1: Synthetic pathway via ring-opening halogenation of L-homoserine lactone followed by morpholine displacement.
Medicinal Chemistry Applications
Peptidomimetics & Linker Chemistry
The morpholine ring is a "privileged structure" in medicinal chemistry due to its ability to disrupt stable secondary structures (like
-helices) when inserted into a peptide chain, while simultaneously improving water solubility.
Solubility Enhancement: The ether oxygen in the morpholine ring acts as a hydrogen bond acceptor, significantly lowering the LogP compared to a leucine or phenylalanine residue.
Metabolic Stability: The morpholine ring is generally resistant to rapid oxidative metabolism compared to open-chain amines.
Biological Targets
Research into analogues of 2-amino-4-morpholinobutanoic acid highlights its utility in targeting glutamate receptors and kynurenine pathways.
KMO Inhibitors: Derivatives of this scaffold have been explored as inhibitors of Kynurenine 3-monooxygenase. By mimicking the kynurenine substrate, the amino-acid portion binds to the active site, while the morpholine extends into the solvent-accessible region or a hydrophobic pocket.
mGluR Ligands: Structurally similar to L-AP4 (2-amino-4-phosphonobutanoic acid) , the morpholino-derivative serves as a probe for metabotropic glutamate receptors, where the morpholine ring replaces the distal phosphonate group to probe steric tolerance in the binding pocket.
Structure-Activity Relationship (SAR) Logic
The following graph visualizes the pharmacophoric mapping of the molecule against known biological targets.
Figure 2: Pharmacophore decomposition and target interaction mapping.
Analytical Characterization
To validate the synthesis of 2-amino-4-morpholinobutanoic acid, the following analytical signatures are expected.
2.3 - 2.5 ppm: Multiplet (6H), Morpholine amine protons () overlapping with -protons of the butyl chain.
1.8 - 2.0 ppm: Multiplet (2H), -protons of the butyl chain.
Mass Spectrometry (ESI-MS)
Molecular Ion:
Da.
Fragmentation Pattern: Loss of carboxyl group (
) and morpholine ring cleavage are common in MS/MS.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 63029155, 2-Amino-4-(2-methylmorpholin-4-yl)butanoic acid (Analogous Structure). Retrieved from [Link]
Kroona, H. B., et al. (1991). Synthesis of the 2-amino-4-phosphonobutanoic acid analogues... and their evaluation as inhibitors of hippocampal excitatory neurotransmission.[2] Journal of Medicinal Chemistry, 34(5), 1692-1699.[2] Retrieved from [Link]
Kumari, S., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Retrieved from [Link]
The Pharmacological Utility of 2-Amino-4-morpholinobutanoic Acid Derivatives: A Technical Guide
The following technical guide details the biological activities, pharmacological applications, and experimental characterization of 2-Amino-4-morpholinobutanoic acid (AMBA) and its derivatives. Executive Summary 2-Amino-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological activities, pharmacological applications, and experimental characterization of 2-Amino-4-morpholinobutanoic acid (AMBA) and its derivatives.
Executive Summary
2-Amino-4-morpholinobutanoic acid (AMBA) is a non-proteinogenic amino acid that serves as a critical "privileged scaffold" in modern drug discovery. Unlike canonical amino acids, AMBA incorporates a morpholine ring—a versatile pharmacophore known for favorable metabolic and solubility profiles—linked to an
-amino acid backbone.
Its primary biological utility lies in two distinct domains:
Cytochrome P450 Modulation: The (S)-enantiomer is the structural core of Cobicistat , a potent CYP3A inhibitor used as a pharmacokinetic enhancer ("booster") for antiretroviral therapy.
Peptide Engineering: As a non-canonical residue (coded as AR-385-017 in patent literature), it is incorporated into therapeutic peptides (e.g., NPR-B agonists) to enhance proteolytic stability and lock bioactive conformations.
The most significant application of AMBA derivatives is exemplified by Cobicistat (GS-9350). Here, the AMBA scaffold is not just a linker; it dictates the mechanism of action.
Mechanism of Action (MoA)
Cobicistat acts as a mechanism-based inhibitor of CYP3A4. The AMBA backbone positions the morpholine ring into the catalytic center of the enzyme.
Binding: The inhibitor enters the CYP3A4 active site.
Coordination: The morpholine nitrogen coordinates directly with the heme iron, displacing the water molecule usually present.
Irreversibility: Unlike Ritonavir (which also inhibits CYP3A4 but causes more off-target effects), Cobicistat utilizes the AMBA scaffold to achieve high selectivity for CYP3A isoforms without inducing CYP activity (no PXR activation).
Structure-Activity Relationship (SAR) Data
The following table summarizes how modifications to the AMBA core affect CYP3A4 inhibition potency (
).
Structural Modification
Effect on CYP3A4 Inhibition
Mechanistic Insight
(S)-AMBA Core (Cobicistat)
High Potency ( nM)
Optimal stereochemistry for heme coordination.
(R)-Enantiomer
Reduced Potency (-fold loss)
Steric clash prevents optimal N-Fe interaction.
Morpholine Piperidine
Variable / Lower Selectivity
Loss of ether oxygen alters solvation and binding pocket fit.
Chain Length ( to )
Loss of Potency
The ethyl linker (butanoic acid) is the optimal length for depth of penetration.
Visualization: CYP3A4 Inhibition Pathway
The following diagram illustrates the logical flow of Cobicistat-mediated CYP3A4 inhibition, grounded in the AMBA scaffold's function.
Caption: Mechanism of Pharmacokinetic Enhancement via AMBA-mediated CYP3A4 Inhibition.
Beyond small molecules, AMBA (referred to as AR-385-017 in peptide chemistry) is used to modify bioactive peptides, specifically agonists for the Natriuretic Peptide Receptor B (NPR-B) .
Biological Rationale
Endogenous peptides like C-type Natriuretic Peptide (CNP) have short half-lives due to rapid degradation by neutral endopeptidase (NEP).
Substitution: Replacing natural amino acids (e.g., Lysine or Arginine) with AMBA introduces steric bulk and non-natural backbone geometry.
Effect: This substitution prevents NEP recognition while maintaining the loop structure required for NPR-B activation.
Outcome: Extended plasma half-life and sustained cGMP production, useful for treating achondroplasia and cardiovascular fibrosis.
Experimental Protocols
To validate the biological activity of AMBA derivatives, the following protocols are standard in high-integrity drug discovery environments.
Enzyme: Recombinant human CYP3A4 baculosomes (10 nM final).
Substrate: Dibenzylfluorescein (DBF) or BFC (7-benzyloxy-4-trifluoromethylcoumarin).
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Test Compound: AMBA derivative (serial dilution 0.1 nM – 10
M).
Incubation:
Mix Enzyme + Test Compound in potassium phosphate buffer (pH 7.4). Incubate at 37°C for 10 mins (allows pre-equilibrium).
Initiate reaction by adding Substrate + NADPH system.
Measurement:
Monitor fluorescence (Ex/Em specific to substrate, e.g., 485/530 nm) kinetically for 30 minutes.
Analysis:
Calculate slope of fluorescence vs. time (reaction rate).
Plot % Activity vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve to extract
.
Protocol 2: Biocatalytic Synthesis of (S)-AMBA
Context: Chemical synthesis of the pure (S)-enantiomer is difficult. Biocatalysis using transaminases or imine reductases is the preferred "green" route.
Application Notes & Protocols for 2-Amino-4-morpholinobutanoic Acid: A Guide to Safe Handling and Storage
Abstract: This document provides a detailed guide to the safe handling and storage procedures for 2-Amino-4-morpholinobutanoic acid. As a novel derivative of both an amino acid and a morpholine moiety, this compound requ...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a detailed guide to the safe handling and storage procedures for 2-Amino-4-morpholinobutanoic acid. As a novel derivative of both an amino acid and a morpholine moiety, this compound requires careful risk assessment. These protocols are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 2-Amino-4-morpholinobutanoic acid is not publicly available. The following guidelines are therefore based on a composite risk assessment derived from the known properties of its structural components: amino acid derivatives and morpholine.[1][2][3][4] It is imperative for the user to supplement these protocols with their institution's own safety procedures and to conduct a thorough risk assessment before use.[5][6]
Part 1: Hazard Identification and Risk Assessment
2-Amino-4-morpholinobutanoic acid is a hybrid molecule, and its hazard profile should be considered a combination of its constituent parts until empirical data becomes available.
Amino Acid Moiety: Generally, non-proteinogenic amino acids are considered to have low toxicity. However, they can act as metabolic antagonists or have unforeseen biological activities.[7] Fine powders of amino acids can cause respiratory and eye irritation.[8]
Morpholine Moiety: Morpholine is a flammable, corrosive, and toxic substance.[2][3][4] It can cause severe skin burns and eye damage.[9] Vapors may form explosive mixtures with air and are irritating to the respiratory tract.[10] Under certain conditions, morpholine can form carcinogenic nitrosamines.[3]
Inferred Hazard Classification
Based on the parent compounds, 2-Amino-4-morpholinobutanoic acid should be handled as a substance with the following potential hazards:
Hazard Category
Anticipated Risk
Primary Rationale
Acute Toxicity
Potentially harmful if swallowed, inhaled, or in contact with skin.
Based on the toxicity of morpholine derivatives.
Skin Corrosion/Irritation
May cause skin irritation or burns upon prolonged contact.
A key hazard of the morpholine functional group.[9]
Eye Damage/Irritation
Risk of serious eye irritation or damage.
Common to both fine chemical powders and morpholine.[8]
Respiratory Irritation
Inhalation of dust may cause respiratory tract irritation.
The following protocols are designed to provide a self-validating system of safety, ensuring that each step minimizes risk.
Initial Handling of a New Shipment
This workflow outlines the critical first steps upon receiving 2-Amino-4-morpholinobutanoic acid.
Caption: Initial receipt and inspection workflow.
Preparation of Stock Solutions
Extreme care must be taken when handling the powdered form of the compound due to the risk of aerosolization.[12]
Protocol:
Preparation: Designate a specific area within a chemical fume hood for weighing and reconstitution.
Pre-Weighing: Place a weigh boat on an analytical balance and tare.
Aliquotting: Carefully transfer the desired amount of 2-Amino-4-morpholinobutanoic acid to the weigh boat using a clean spatula. Avoid any actions that could generate dust.
Solubilization: Place the weigh boat containing the powder into the receiving vessel (e.g., a conical tube). Add the desired solvent to the vessel, ensuring the powder is fully wetted before attempting to vortex or sonicate.
Labeling: Immediately label the solution with the compound name, concentration, solvent, date, and your initials.
Waste Disposal: Dispose of all contaminated materials (gloves, weigh boat, etc.) in a designated hazardous waste container.[13]
Decontamination: Clean the work area thoroughly after the procedure is complete.
Part 3: Storage and Stability
Proper storage is critical to maintaining the integrity of the compound and ensuring laboratory safety.
Storage Conditions
Parameter
Recommended Condition
Rationale
Temperature
Store at -20°C.
To minimize degradation of the amino acid component.
Atmosphere
Store under an inert atmosphere (e.g., argon or nitrogen).
To prevent potential reactions with atmospheric components.
Container
Tightly sealed, light-resistant container.
To prevent oxidation and photodegradation.
Location
A dry, well-ventilated, and designated chemical storage area.
To prevent accidental contact and ensure stability.[14]
Incompatible Materials
To prevent hazardous reactions, do not store 2-Amino-4-morpholinobutanoic acid with the following:
Strong oxidizing agents
Strong acids
Acid chlorides
Acid anhydrides
Part 4: Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is crucial.[12]
First Aid Measures
Exposure Route
First Aid Protocol
Inhalation
Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[15]
Eye Contact
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15]
Ingestion
Do NOT induce vomiting. Rinse the mouth with water and drink two glasses of water. Seek immediate medical attention.
Spill Response Protocol
This decision tree provides a logical workflow for managing a chemical spill.
Caption: Decision workflow for spill response.
Part 5: Waste Disposal
All waste contaminated with 2-Amino-4-morpholinobutanoic acid must be treated as hazardous waste.
Solid Waste: Contaminated PPE, weigh boats, and other solid materials should be collected in a clearly labeled hazardous waste container.
Liquid Waste: Unused solutions should be collected in a designated, sealed, and labeled hazardous waste container.
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office.[12] Do not pour any waste down the drain.
Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved February 15, 2026, from [Link]
Chemos GmbH & Co.KG. (2019, April 5). Safety Data Sheet: Morpholine. Retrieved February 15, 2026, from [Link]
Bio-Synthesis. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Retrieved February 15, 2026, from [Link]
AAPPTec, LLC. (n.d.). Safety Data Sheet.
Brenntag. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved February 15, 2026, from [Link]
Biovera Research. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved February 15, 2026, from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
Biorunstar. (2025, August 6). Are there any safety concerns when handling peptide substrates?. Retrieved February 15, 2026, from [Link]
MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved February 15, 2026, from a search for 4-(2-Aminoethyl)
Thermo Fisher Scientific. (2011, February 10). SAFETY DATA SHEET.
Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
Fisher Scientific. (2011, February 10). SAFETY DATA SHEET.
University of Waterloo. (n.d.). Safety procedures for persons working in research laboratories. Retrieved February 15, 2026, from [Link]
Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved February 15, 2026, from a search for 4-(2-Aminoethyl)
Florida State University. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Retrieved February 15, 2026, from [Link]
Use of 2-Amino-4-morpholinobutanoic acid in peptide synthesis protocols.
Application Note: Strategic Incorporation of 2-Amino-4-morpholinobutanoic Acid (Morph-Abu) in Solid-Phase Peptide Synthesis Executive Summary The incorporation of 2-Amino-4-morpholinobutanoic acid (referred to herein as...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Incorporation of 2-Amino-4-morpholinobutanoic Acid (Morph-Abu) in Solid-Phase Peptide Synthesis
Executive Summary
The incorporation of 2-Amino-4-morpholinobutanoic acid (referred to herein as Morph-Abu ) is a high-value strategy in modern peptidomimetic drug design. Structurally analogous to a
-substituted glutamic acid or a dialkylated 2,4-diaminobutyric acid (Dab), this residue introduces a morpholine ring into the peptide side chain.
Why use Morph-Abu?
Solubility Modulation: The morpholine nitrogen (pKa ~8.3) provides pH-dependent solubility, often improving the physicochemical profile of hydrophobic sequences without the high polarity of Arginine or Lysine.
Pharmacokinetic (PK) Enhancement: Morpholine is a "privileged scaffold" in medicinal chemistry, known to improve metabolic stability and blood-brain barrier (BBB) permeability compared to acyclic amines.
Hydrogen Bonding: The morpholine oxygen acts as a weak hydrogen bond acceptor, offering unique receptor-binding capabilities distinct from standard basic residues.
This guide details the specific protocols for handling, coupling, and purifying peptides containing Morph-Abu, addressing the unique challenges posed by its tertiary amine side chain.
Chemical Profile & Pre-Synthesis Considerations
Before initiating synthesis, it is critical to understand the behavior of the Morph-Abu monomer.
Tertiary Amine (Morpholine ring attached to ethyl spacer)
pKa (Side Chain)
~8.3 (Protonated at acidic/neutral pH; Neutral at basic pH)
Protection
None required for the tertiary amine during Fmoc SPPS.[1]
Risk Factor
Self-Deprotection: The basic side chain can promote slow premature removal of the Fmoc group if left in solution for extended periods.
Solubility
Soluble in DMF, NMP. May require slight warming if supplied as an HCl salt.
Critical Handling Rule: The "Base Trap"
Because the side chain is a tertiary amine, it can act as an internal base.
If supplied as a free base: It may scavenge protons during activation if weak activators are used.
If supplied as an HCl salt: You MUST account for the extra equivalent of DIPEA required to neutralize the salt during the coupling step; otherwise, coupling efficiency will drop drastically.
Protocol A: Fmoc-SPPS Incorporation Strategy
This protocol is optimized for automated and manual synthesis using standard polystyrene or PEG-based resins (e.g., Wang, Rink Amide).
Resin Swelling: Swell resin in DMF for 30 minutes.
Fmoc Deprotection (Standard):
Treat with 20% Piperidine in DMF (2 x 5 min).
Note: Morph-Abu is stable to piperidine.
Coupling Morph-Abu (The Critical Step):
Stoichiometry: Use 3.0 equivalents (eq) of Fmoc-Morph-Abu relative to resin loading.
Activation Cocktail:
Dissolve Fmoc-Morph-Abu (3 eq) and HATU (2.9 eq) in DMF.
Base Addition:
Scenario A (Free Base Monomer): Add DIPEA (6 eq).
Scenario B (HCl Salt Monomer): Add DIPEA (9 eq) — 3 eq to neutralize the salt + 6 eq for activation.
Reaction Time: 45–60 minutes at Room Temperature.
Monitoring: Perform a Kaiser Test (ninhydrin). If the side chain causes steric hindrance, a Chloranil test is preferred for secondary amines, though Morph-Abu is a primary amine at the backbone.
Capping (Mandatory):
Unreacted chains must be capped with Acetic Anhydride/Pyridine/DMF to prevent deletion sequences, as the bulky morpholine can make the next coupling difficult.
Chain Elongation:
Proceed with the next amino acid.
Warning: Do not leave the Fmoc-removed peptide-resin (with exposed N-terminus) sitting in DMF for hours. The distal morpholine side chain could potentially back-bite or catalyze slow Fmoc removal of the next incoming residue if not washed thoroughly.
Protocol B: Cleavage and Post-Processing
The morpholine ring is stable to acid but will be protonated.
Cleavage Cocktail:
Reagent K (Modified): TFA (90%) / Phenol (5%) / Water (2.5%) / TIS (2.5%).
Note: Avoid using 1,2-ethanedithiol (EDT) unless Cys/Met are present, as it is difficult to remove from the basic morpholine residue.
Procedure:
Incubate resin with cocktail for 2–3 hours.
Precipitate in cold Diethyl Ether.
Centrifuge and wash pellet 3x with Ether.
Lyophilization: Dissolve the pellet in 10% Acetic Acid/Water. Do not dissolve in pure water immediately, as the protonated morpholine makes the peptide very hygroscopic.
Protocol C: HPLC Purification & Analysis
The ionization state of Morph-Abu drastically affects retention time.
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge).
Mobile Phase A: Water + 0.1% TFA.
Mobile Phase B: Acetonitrile + 0.1% TFA.
Gradient: 5% B to 60% B over 30 minutes.
Chromatographic Behavior:
Acidic Buffer (TFA): The morpholine is protonated (
). The peptide will be more hydrophilic and elute earlier. Peak shape is usually sharp.
Neutral/Basic Buffer (Ammonium Bicarbonate, pH 8): The morpholine is neutral. The peptide becomes significantly more hydrophobic (elutes later).
Use Case: If you have impurities co-eluting in TFA, switching to pH 8 buffer is a powerful orthogonal purification strategy for Morph-Abu peptides.
Visualizing the Workflow
The following diagram illustrates the decision logic for coupling Morph-Abu, specifically addressing the salt form of the raw material.
Caption: Decision tree for Morph-Abu coupling, highlighting the critical adjustment of base stoichiometry depending on the raw material salt form.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Coupling Yield
Insufficient base (if using HCl salt).
Increase DIPEA by 1-2 equivalents. Ensure monomer is fully dissolved before adding HATU.
Racemization
Over-activation or prolonged base exposure.
Use DIC/Oxyma instead of HATU. Reduce coupling time to 30 min.
Broad HPLC Peaks
Mixed protonation state of morpholine.
Ensure TFA concentration in mobile phase is consistent (0.1%). Avoid acetate buffers which have pKa close to morpholine.
Aggregation
Hydrophobic collapse.
Use PEG-based resin (ChemMatrix). Heat coupling to 50°C (Morph-Abu is stable to moderate heat).
References
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][4][5] Chemical Reviews, 109(6), 2455-2504. Link
Mthembu, S. N., et al. (2024).[3] "Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis."[2][3] Journal of Peptide Science, 30(2), e3538.[3] Link
Kumari, S., et al. (2020). "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry, 96, 103578. Link
Bódi, J., et al. (2018). "Formation of Aspartimide-Related Side Products." Side Reactions in Peptide Synthesis, Academic Press. Link
Application Note: Preparation and Handling of 2-Amino-4-morpholinobutanoic Acid Stock Solutions
Executive Summary & Chemical Profile[1] 2-Amino-4-morpholinobutanoic acid (often abbreviated in synthesis contexts or referred to as a specific GABA analogue) is a non-proteinogenic amino acid. Structurally, it consists...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile[1]
2-Amino-4-morpholinobutanoic acid (often abbreviated in synthesis contexts or referred to as a specific GABA analogue) is a non-proteinogenic amino acid. Structurally, it consists of a butyric acid backbone with an
-amino group and a morpholine ring attached at the -position (C4).
Unlike standard canonical amino acids, the presence of the morpholine ring—a secondary amine ether—introduces specific solubility and stability considerations. The morpholine moiety (pKa
8.3) combined with the -amino group (pKa 9.6) and the carboxylic acid (pKa 2.1) renders this molecule a complex zwitterion. At physiological pH (7.4), the molecule likely carries a net positive charge (cationic), which aids aqueous solubility but requires careful pH monitoring during high-concentration stock preparation.
Physicochemical Specifications
Property
Value
Notes
Formula
Molecular Weight
188.22 g/mol
Use this value for molarity calculations.
Appearance
White to off-white crystalline powder
Hygroscopic; store desiccated.
Solubility (Water)
High (>50 mM)
Likely soluble as a cation at neutral pH.
Solubility (DMSO)
High (>100 mM)
Preferred for long-term frozen storage.
Storage (Solid)
-20°C
Protect from moisture and light.
Solvent Selection Strategy
The choice of solvent dictates the stability and downstream application of the stock solution. Use the decision matrix below to select the appropriate protocol.
Figure 1: Solvent selection decision tree based on experimental constraints.
Protocol A: Preparation of DMSO Stock Solution (100 mM)
Application: High-Throughput Screening (HTS), long-term storage, and assays allowing small solvent vectors.
Why DMSO? DMSO prevents microbial growth and minimizes hydrolysis risks associated with aqueous storage. It is the gold standard for small molecule libraries.
Materials
2-Amino-4-morpholinobutanoic acid (Solid)
Dimethyl Sulfoxide (DMSO), Anhydrous,
99.9% (Cell Culture Grade)
Amber glass vials (Borosilicate) with PTFE-lined caps
Analytical balance (Precision
0.1 mg)
Step-by-Step Procedure
Equilibration: Remove the vial of solid compound from -20°C storage and allow it to warm to room temperature (approx. 30 mins) in a desiccator before opening.
Causality: Opening a cold vial introduces condensation. Water uptake (hygroscopicity) will degrade the compound and alter the effective mass, leading to concentration errors.
Weighing: Weigh approximately 18.8 mg of the compound into a tared amber vial. Record the exact mass (
).
Calculation: Calculate the required volume of DMSO (
) to achieve a 100 mM concentration using the formula:
Example: If you weigh 19.2 mg:
Solubilization: Add the calculated volume of DMSO. Vortex gently for 30 seconds.
Note: Sonicate for 5 minutes if visual particulates remain. The solution should be clear and colorless.
Aliquot & Store: Dispense into single-use aliquots (e.g., 50
L) in polypropylene or glass microtubes. Store at -20°C or -80°C.
Stability:[1][2][3][4] Stable for >6 months at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).
Protocol B: Preparation of Aqueous Stock Solution (50 mM)
Application: Sensitive biological assays where DMSO is toxic, or in vivo injection.
Critical Consideration: As a zwitterion with a basic morpholine tail, the pH of the solution will drift basic.
Materials
2-Amino-4-morpholinobutanoic acid (Solid)
Milli-Q Water (18.2 M
cm) or PBS (pH 7.4)
0.1 M HCl and 0.1 M NaOH (for pH adjustment)
0.22
m PES (Polyethersulfone) Syringe Filter (Sterile)
Step-by-Step Procedure
Weighing: Weigh 9.4 mg of compound (for ~1 mL of 50 mM solution).
Initial Dissolution: Add 900
L of Milli-Q water. Vortex.
pH Check & Adjustment:
Measure pH using a micro-pH probe.
Scenario 1 (Cloudy): If the solution is cloudy (near pI), add 0.1 M HCl dropwise while vortexing until clear. The morpholine and
-amine will protonate, increasing solubility.
Scenario 2 (Clear): If clear, verify pH is within physiological range (6.5–7.5). If too basic (due to morpholine), adjust with dilute HCl.
Final Volume: Add water to bring the total volume to 1.0 mL.
Sterilization: Pass the solution through a 0.22
m PES filter into a sterile tube.
Why PES? PES membranes have low protein/drug binding compared to Nylon, ensuring you don't lose the compound on the filter.
Storage: Use immediately or store at -20°C for up to 1 month. Aqueous solutions are prone to hydrolysis and microbial contamination.
Quality Control & Troubleshooting
To ensure the "Trustworthiness" of your data, the stock solution must be self-validated.
Workflow Visualization
Figure 2: Quality control workflow for stock solution validation.
Troubleshooting Table
Observation
Root Cause
Corrective Action
Precipitate upon thawing (DMSO)
Moisture ingress or saturation
Warm to 37°C and vortex. If precipitate persists, discard (water contamination).
Yellowing of solution
Oxidation of Morpholine
Morpholine can form N-oxides over time. Discard solution. Store under gas if possible.
Cytotoxicity in Control
Residual Solvent or pH
Check final DMSO % (<0.1% usually safe). Check pH of aqueous stock.
References
PubChem Database. 2-Amino-4-morpholinobutanoic acid - Compound Summary. National Center for Biotechnology Information. Available at: [Link]
Cold Spring Harbor Protocols. General Guide to Preparation of Stock Solutions. CSHL Press. Available at: [Link]
Cheng, Y., et al.Stability of small molecule solutions in DMSO. J Biomol Screen. 2003; 8(3). (Validating DMSO as the standard for library storage).
Troubleshooting crystallization problems with amino acid derivatives.
Introduction Welcome to the Technical Support Center. Crystallizing amino acid derivatives (e.g., Boc-/Fmoc-protected amino acids, peptide fragments, and ester salts) is notoriously difficult.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the Technical Support Center. Crystallizing amino acid derivatives (e.g., Boc-/Fmoc-protected amino acids, peptide fragments, and ester salts) is notoriously difficult. These molecules often possess "conflicting" functionalities—hydrophobic protecting groups fighting against polar amide bonds—leading to Liquid-Liquid Phase Separation (LLPS) (oiling out) or supramolecular gelation rather than ordered crystal growth.
This guide moves beyond basic textbook advice. We focus on the kinetic and thermodynamic "traps" specific to these derivatives and provide self-validating protocols to overcome them.
Module 1: The "Oiling Out" Phenomenon
The Problem: You cool your reaction mixture, but instead of white crystals, a second liquid phase (oil) separates at the bottom.
The Science: This occurs when the solution enters a metastable miscibility gap before it crosses the solubility curve. The oil is a solute-rich liquid phase.[1] If left alone, it may harden into an amorphous glass, trapping impurities.
Troubleshooting Workflow
The following diagram outlines the decision logic for salvaging an oiled-out batch.
Figure 1: Decision tree for remediating Liquid-Liquid Phase Separation (LLPS) in amino acid derivatives.
Protocol A: The "Trituration & Cycling" Method
Best for: Boc-protected amino acids and oily esters.
Theory: Oiling out is often kinetic.[2] By mechanically disrupting the oil interface and providing thermal energy, we can force the system to jump from the metastable liquid state to the stable solid state [1].
Isolation: Decant the supernatant (solvent) away from the oil.
Solvent Addition: Add a "weak polar" anti-solvent (e.g., Hexane, Diethyl Ether, or Diisopropyl Ether) to the oil.
Ratio: 5–10 volumes of solvent per weight of oil.[3]
The "Scratch": Vigorously stir or scratch the flask wall with a glass rod. This provides nucleation sites.
Thermal Cycling (The Key Step):
Heat the mixture until the oil becomes less viscous (do not fully dissolve).
Cool rapidly in an ice bath while stirring.
Validation: If the oil turns opaque or white, nucleation has started.
Aging: Stir the resulting suspension at room temperature for 2–4 hours (Ostwald Ripening) to transform amorphous solids into filterable crystals.
Module 2: The Gelation Trap
The Problem: The solution solidifies into a transparent or translucent jelly (hydrogel/organogel) that cannot be filtered.
The Science: Amino acid derivatives (especially Fmoc-dipeptides) are excellent low-molecular-weight gelators (LMWGs) . They form 1D hydrogen-bonded fibers that trap the solvent [2].
Protocol B: The "Solvo-Thermal Switch"
Best for: Fmoc-amino acids and short peptides.
Theory: To break a gel, you must disrupt the 1D hydrogen bonding network without solubilizing the compound completely.
Diagnosis: Invert the flask. If the material does not flow, it is a gel, not a thick solution.
The "Chaos" Additive: Add a small percentage (2–5% v/v) of a "chaos-inducing" solvent that disrupts hydrogen bonding.
Recommendation: Methanol or Ethanol (if compatible with chemistry), or Toluene.
Sonication: Place the flask in an ultrasonic bath for 30–60 seconds.
Why? Acoustic cavitation breaks the long fibrous networks of the gel.
Temperature Oscillation:
Heat to near boiling (gel melts to sol).
Add warm anti-solvent dropwise until turbidity persists.
Crucial Step: Turn off the stirring. Let it cool undisturbed.
Choosing the right solvent system is critical for avoiding solvates and controlling polymorphs [3].
Solvent Compatibility Table
Derivative Class
Primary Solvent (Good)
Anti-Solvent (Poor)
Troubleshooting Notes
Boc-Amino Acids
Ethyl Acetate, DCM
Hexane, Heptane
Often oil out. Use Protocol A (Trituration).
Fmoc-Amino Acids
Methanol, Ethanol, THF
Water, dilute HCl
Avoid amines (piperidine) to prevent deprotection.
Zwitterions (Free AA)
Water (at pI), Acetic Acid
Ethanol, Acetone
Crystallize at Isoelectric Point (pI) .
Ester Salts (HCl)
Methanol, Isopropanol
Diethyl Ether, MTBE
Highly hygroscopic. Keep atmosphere dry.
Workflow: Solvent Selection Logic
Figure 2: Logical flow for selecting the initial crystallization solvent system.
Frequently Asked Questions (FAQ)
Q: My crystals are "gummy" and won't filter. What is happening?A: You likely have a solvate or trapped solvent.
Fix: Do not filter immediately. Perform "slurry aging."[1] Heat the gummy mixture slightly (below dissolution) and stir for 12–24 hours. The gum should reorganize into a stable crystal lattice, rejecting the solvent.
Q: I see crystals, but they dissolve when I wash them. Why?A: Your wash solvent is too "strong," or the crystals are a metastable polymorph.
Fix: Always wash with a cold mixture of the solvent/anti-solvent ratio used at the end of the crystallization (e.g., if you finished at 10:90 EtOAc:Hexane, wash with cold 10:90 EtOAc:Hexane).
Q: How do I remove colored impurities from amino acid derivatives?A: Colored impurities are often polar.
Fix: Use Activated Carbon (Charcoal) . Dissolve the derivative in hot alcohol/ethyl acetate, add 5% w/w activated carbon, stir for 15 mins, and filter hot through Celite. Then proceed to crystallization.[4][5]
References
Myerson, A. S., Erdemir, D., & Lee, A. Y. (2019). Handbook of Industrial Crystallization (3rd ed.). Cambridge University Press.
Wang, F., et al. (2016). "A supramolecular gel based on a glycosylated amino acid derivative with the properties of gel to crystal transition."[6] Soft Matter, 12, 6422-6429.
Kitamura, M. (2002). "Controlling factor of polymorphism in crystallization process." Journal of Crystal Growth, 237–239, 2205–2214.[7]
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.
Technical Support Center: Morpholine Synthesis & Functionalization
Status: Operational | Tier: Level 3 (Senior Scientist Support) Ticket Subject: Troubleshooting Common Pitfalls in Morpholine Scaffold Synthesis User Guide Overview Welcome to the Morpholine Synthesis Support Center. Morp...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Ticket Subject: Troubleshooting Common Pitfalls in Morpholine Scaffold Synthesis
User Guide Overview
Welcome to the Morpholine Synthesis Support Center. Morpholine is a privileged pharmacophore due to its ability to improve solubility and metabolic stability in drug candidates. However, its secondary amine nature and high polarity (
) introduce specific synthetic and isolation challenges.
This guide is structured into four troubleshooting modules designed to resolve specific failure modes in your workflow.
Module 1: Nucleophilic Substitution (
)
Issue: "I am observing significant quaternary ammonium salt formation or low conversion."
Root Cause Analysis
Morpholine is a moderate nucleophile (
). In standard alkylation, the product (tertiary amine) is often more nucleophilic than the starting morpholine, leading to over-alkylation (quaternization). In reactions with electron-deficient aryl halides, the issue is often competitive hydrolysis or lack of reactivity.
Troubleshooting Protocol
Symptom
Diagnosis
Corrective Action
Quaternary Salt (Spot on baseline of TLC)
Over-alkylation
1. Use slow addition of the electrophile to a dilute solution of morpholine.2. Switch to Reductive Amination (See Module 3) if the electrophile is an alkyl halide derived from an alcohol.3. Use a 3-5x molar excess of morpholine if the reagent is cheap; this statistically favors mono-alkylation.
Elimination Product (Alkene)
Basicity vs. Nucleophilicity
Morpholine is acting as a base.[1] Switch solvent to a non-polar aprotic solvent (e.g., Toluene) to destabilize the transition state for elimination, or lower the temperature.
Low Conversion ()
Poor Electrophilicity
Ensure the aryl halide has an EWG (electron-withdrawing group) in the ortho or para position. If not, switch to Buchwald-Hartwig (Module 2).
Visualization: The Alkylation Decision Tree
Caption: Decision logic to avoid quaternization and reactivity dead-ends.
Module 2: Buchwald-Hartwig Amination
Issue: "Reaction turns black (Pd precipitation) and conversion stalls."
Technical Insight
Morpholine is a secondary cyclic amine. While less sterically hindered than acyclic amines, it can poison palladium catalysts if the reductive elimination step is slow. The "Pd-black" indicates the catalyst has fallen out of the cycle (ligand dissociation).
Critical Parameters
Ligand Selection: Avoid simple phosphines (
). Use bulky, electron-rich dialkylbiaryl phosphines like RuPhos or XPhos . RuPhos is particularly effective for secondary amines like morpholine [1].
Base Effect: Strong bases like
can cause dehalogenation of the aryl halide (reduction side product) rather than coupling. If observing dehalogenated starting material, switch to a weaker base like or .
Standardized Protocol (Self-Validating)
Checkpoint 1: Charge flask with
(1 mol%) and RuPhos (2 mol%). Add solvent (Dioxane or Toluene) and stir at elevated temp (60°C) for 5 mins before adding reactants.
Validation: Solution should turn a clear deep red/orange (active catalyst formation). If black immediately, solvents are wet.
Add Aryl Halide (1.0 equiv), Morpholine (1.2 equiv), and
(1.4 equiv).
Stir at 80-100°C.
Checkpoint 2: Monitor by LCMS. If Ar-H (dehalogenation) appears >10%, lower temp or switch base to
.
Module 3: Reductive Amination
Issue: "Incomplete conversion or formation of alcohol side products."
Mechanism & Causality
This is often the most reliable method for attaching morpholine to alkyl chains. The reaction proceeds via an iminium ion intermediate.[1][2]
Pitfall: Using Sodium Cyanoborohydride (
) at the wrong pH. It requires pH 6-7 to be effective.[2]
Solution: Use Sodium Triacetoxyborohydride (STAB) .[3][4] It is less toxic and works without strict pH monitoring in DCE or THF [2].
Optimized Workflow
Mix Carbonyl (1.0 equiv) and Morpholine (1.1 equiv) in DCE (1,2-Dichloroethane).
Module 4: Isolation & Purification (The Hidden Trap)
Issue: "My product disappeared during the aqueous workup."
The Solubility Paradox
Morpholine derivatives are often highly polar. In a standard EtOAc/Water extraction, a significant portion of the product may remain in the aqueous phase, especially if the pH is not basic enough to suppress the ammonium form.
Purification Troubleshooting Table
Method
Protocol
When to Use
Salting Out
Saturate the aqueous phase with NaCl. Extract with CHCl3:IPA (3:1) instead of EtOAc.
Product is highly water-soluble ().
SCX Column
Load reaction mixture (in MeOH) onto a Strong Cation Exchange (SCX) cartridge. Wash with MeOH (removes non-basic impurities). Elute with in MeOH.
Removing non-basic impurities without aqueous workup.
Distillation
Warning: Morpholine forms an azeotrope with water.[5] Use toluene to azeotropically dry the mixture before attempting vacuum distillation.
Volatile morpholine derivatives.
Visualizing the Extraction Problem
Caption: Extraction logic flow to prevent product loss in aqueous phase.
References
Buchwald, S. L., et al. "RuPhos: A Privileged Ligand for Pd-Catalyzed C-N Cross-Coupling Reactions." Journal of the American Chemical Society, 2008.[6]
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996.[2]
Pfizer Process Development. "Synthesis of Linezolid: Process Safety and Scale-up." Organic Process Research & Development. (Demonstrates industrial morpholine handling).
Stability testing of 2-Amino-4-morpholinobutanoic acid under experimental conditions.
Technical Support Center: Stability Testing of 2-Amino-4-morpholinobutanoic acid Welcome to the technical support center for the stability testing of 2-Amino-4-morpholinobutanoic acid. This resource is designed for resea...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability Testing of 2-Amino-4-morpholinobutanoic acid
Welcome to the technical support center for the stability testing of 2-Amino-4-morpholinobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on establishing the stability profile of this molecule. Given that 2-Amino-4-morpholinobutanoic acid is a compound with limited specific stability data in the public domain, this guide synthesizes established principles of stability testing for related chemical moieties—namely the morpholine ring and amino acids—to provide a robust framework for your experimental design and troubleshooting.
Our approach is grounded in the principles of forced degradation (stress testing) as outlined by the International Council for Harmonisation (ICH) guidelines. These studies are crucial for understanding the intrinsic stability of the molecule, identifying potential degradation products, and developing stability-indicating analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of 2-Amino-4-morpholinobutanoic acid that I should be concerned about during stability testing?
A1: Based on its structure, the primary chemical liabilities are:
The Morpholine Ring: The ether linkage and the secondary amine within the morpholine ring can be susceptible to oxidative and hydrolytic cleavage. The C-N bond, in particular, has been shown to be a point of enzymatic cleavage in related morpholine compounds.
The Amino Acid Moiety: Like other amino acids, this part of the molecule is susceptible to deamination and decarboxylation under various stress conditions.
Potential for Oxidation: The lone pair of electrons on the nitrogen atom of the morpholine ring can be a target for oxidation.
Q2: What are the recommended starting conditions for forced degradation studies of this molecule?
A2: We recommend starting with the conditions outlined in ICH Q1A and Q1B guidelines. A general starting point would be:
Acid Hydrolysis: 0.1 M HCl at 60°C
Base Hydrolysis: 0.1 M NaOH at 60°C
Oxidation: 3% H₂O₂ at room temperature
Thermal: 80°C (dry heat)
Photostability: Exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light.
These conditions should be adjusted based on the observed degradation. If no degradation is seen, the stress level can be increased. If significant degradation occurs rapidly, milder conditions should be used.
Q3: What type of analytical method is most suitable for stability testing of 2-Amino-4-morpholinobutanoic acid?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate choice. This method should be able to separate the parent compound from all potential degradation products. Reversed-phase HPLC with UV detection is a common starting point. Derivatization techniques, such as with o-phthalaldehyde (OPA) for primary amines or 9-fluorenylmethyl chloroformate (FMOC) for secondary amines, can be employed to enhance detection sensitivity if needed. The method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, and linear.
Q4: How can I predict the potential degradation products of 2-Amino-4-morpholinobutanoic acid?
A4: Predicting degradation products involves considering the functional groups present in the molecule and the stress conditions applied. For 2-Amino-4-morpholinobutanoic acid, potential degradation pathways include:
Hydrolysis: Cleavage of the morpholine ring, potentially leading to the formation of a diol and an amino alcohol.
Oxidation: Formation of N-oxides at the morpholine nitrogen or oxidative deamination of the amino acid portion.
Decarboxylation: Loss of CO₂ from the carboxylic acid group, particularly under thermal stress.
Deamination: Loss of the amino group from the butanoic acid chain.
Mass spectrometry (LC-MS) is a powerful tool for identifying the masses of degradation products, which can then be used to propose their structures.
Troubleshooting Guides
Issue 1: No Degradation Observed Under Standard Forced Degradation Conditions
Potential Cause
Troubleshooting Step
Scientific Rationale
High Intrinsic Stability
Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor).
The purpose of forced degradation is to induce degradation to understand the molecule's stability limits. If it is highly stable, more energy is required to break its chemical bonds.
Poor Solubility in Stress Medium
Use a co-solvent (e.g., methanol, acetonitrile) to ensure the compound is fully dissolved.
Degradation reactions in solution require the stressor and the molecule to be in the same phase. Poor solubility will limit the interaction and thus the reaction rate.
Incorrect Analytical Method
Verify that the analytical method can detect small changes in the parent compound's concentration. Check for peak purity of the parent peak using a photodiode array (PDA) detector.
An insensitive or non-specific analytical method may not be able to detect low levels of degradation, leading to the false conclusion that the molecule is stable.
Issue 2: Rapid and Complete Degradation of the Compound
Potential Cause
Troubleshooting Step
Scientific Rationale
High Lability to the Stress Condition
Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressor).
The goal is to achieve partial degradation (typically 5-20%) to be able to identify the primary degradation products and establish a degradation pathway. Complete degradation provides limited information.
Catalytic Effect of Impurities
Use highly pure starting material and high-purity reagents and solvents.
Trace metal ions or other reactive impurities can catalyze degradation reactions, leading to an overestimation of the molecule's instability.
Inappropriate pH of the Solution
Buffer the solution to a pH where the molecule is more stable, especially for oxidative and photolytic studies.
The stability of a molecule can be highly pH-dependent. Buffering the solution helps to control this variable and obtain more reproducible results.
Issue 3: Poor Resolution Between the Parent Peak and Degradant Peaks in HPLC
Potential Cause
Troubleshooting Step
Scientific Rationale
Suboptimal Chromatographic Conditions
Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH), change the column stationary phase, or adjust the gradient profile.
Achieving good chromatographic separation is essential for a stability-indicating method. Modifying these parameters can alter the retention and selectivity of the separation.
Co-elution of Multiple Degradants
Use a mass spectrometer (LC-MS) to check for co-eluting peaks.
Multiple degradation products may have similar polarities and co-elute under a given set of chromatographic conditions. LC-MS can differentiate them based on their mass-to-charge ratio.
Degradants Have Similar Chromophores
If using UV detection, try different wavelengths to see if the selectivity can be improved. Consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).
Different molecules may have different UV absorption maxima. Changing the detection wavelength can enhance the signal of one compound relative to another. Universal detectors respond to the quantity of the analyte, which can help in detecting degradants that lack a strong chromophore.
Experimental Protocols
Protocol 1: General Forced Degradation Study
Sample Preparation: Prepare a stock solution of 2-Amino-4-morpholinobutanoic acid in a suitable solvent (e.g., water, methanol) at a concentration of 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 2, 4, 8, and 24 hours.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C for 2, 4, 8, and 24 hours.
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.
Thermal: Place a solid sample of the compound in an oven at 80°C for 1, 3, and 7 days.
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Control Samples: Prepare control samples (unstressed) at each time point to account for any degradation that may occur during sample preparation and analysis.
Protocol 2: Photostability Study (ICH Q1B)
Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent in a quartz cuvette.
Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Dark Control: Prepare identical samples and wrap them in aluminum foil to protect them from light. Place these dark controls alongside the exposed samples to monitor for any thermal degradation.
Sample Analysis: After the exposure period, analyze the exposed samples and the dark controls using a validated stability-indicating HPLC method. Compare the results to determine the extent of photodegradation.
Data Presentation and Interpretation
Table 1: Summary of Forced Degradation Conditions and Potential Degradants
Stress Condition
Typical Conditions
Potential Degradation Products
Primary Degradation Pathway
Acid Hydrolysis
0.1 M HCl, 60°C
Cleavage of morpholine ring, deamination
Hydrolysis
Base Hydrolysis
0.1 M NaOH, 60°C
Cleavage of morpholine ring, deamination
Hydrolysis
Oxidation
3% H₂O₂, RT
N-oxide, hydroxylated species, deamination
Oxidation
Thermal (Dry Heat)
80°C
Decarboxylation, dimerization
Thermolysis
Photolysis
>1.2 million lux hours, >200 W h/m² UV
Photoreactive products, free radicals
Photodegradation
Diagrams
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of 2-Amino-4-morpholinobutanoic acid.
References
Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(5), 1896-1902. Available at: [Link]
Tardif, C., et al. (1997). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Inc
Optimization
How to minimize side reactions during the synthesis of 2-Amino-4-morpholinobutanoic acid analogs.
Welcome to the technical support center for the synthesis of 2-Amino-4-morpholinobutanoic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-Amino-4-morpholinobutanoic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable compounds. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side reactions and optimize your synthetic outcomes.
Introduction
2-Amino-4-morpholinobutanoic acid and its derivatives are of significant interest in medicinal chemistry due to their potential as bioactive molecules. Their synthesis, while achievable, presents several challenges that can lead to impurities and reduced yields. This guide is structured as a series of troubleshooting questions and FAQs to directly address the issues you may encounter during your experiments.
Troubleshooting Guide: Minimizing Side Reactions
This section provides a detailed breakdown of common problems, their underlying causes, and actionable solutions for the synthesis of 2-Amino-4-morpholinobutanoic acid analogs. A plausible synthetic route involves the reductive amination of a protected glutamic acid derivative.
Visualizing the Synthetic Pathway and Potential Pitfalls
The following diagram illustrates a common synthetic approach and highlights key areas where side reactions can occur.
Caption: A general workflow for the synthesis of 2-Amino-4-morpholinobutanoic acid, highlighting key stages and potential side reactions.
Question 1: I am observing significant amounts of a di-substituted amine byproduct during my reductive amination step. How can I prevent this over-alkylation?
Answer:
Over-alkylation is a common side reaction in reductive amination where the newly formed secondary amine reacts with another molecule of the aldehyde, leading to a tertiary amine impurity.[1] This is particularly prevalent when the secondary amine product is more nucleophilic than the starting primary amine.
Causality and Prevention Strategies:
Stoichiometry Control: Carefully control the stoichiometry of your reactants. A slight excess of the amine component relative to the carbonyl compound can help consume the aldehyde before it reacts with the product amine.
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations.[2] It is a milder and more selective reducing agent for imines and iminium ions compared to sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[2] Its bulkiness can also help to disfavor the reaction with the more sterically hindered secondary amine product.
Reaction Conditions:
pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial. This protonates the carbonyl group, activating it for nucleophilic attack by the amine, and also protonates the product amine, reducing its nucleophilicity and thus its tendency to over-react.
Temperature: Perform the reaction at a low temperature (0 °C to room temperature) to slow down the rate of the undesired second alkylation.
Stepwise Procedure: In challenging cases, a two-step procedure can be employed. First, form the imine by reacting the aldehyde and amine, often with a dehydrating agent. Then, in a separate step, add the reducing agent. This can provide better control over the reaction.
Parameter
Recommendation for Minimizing Over-Alkylation
Rationale
Reducing Agent
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Mild and selective for imines over aldehydes.
Stoichiometry
Slight excess of the amine component (1.1-1.2 equivalents)
Ensures complete consumption of the aldehyde.
pH
5-6 (using acetic acid as a catalyst)
Activates the carbonyl and deactivates the product amine.
Temperature
0 °C to room temperature
Reduces the rate of the competing over-alkylation reaction.
Question 2: My final product shows poor enantiomeric purity. What are the likely causes of racemization and how can I mitigate them?
Answer:
Maintaining chiral integrity is paramount in the synthesis of amino acid analogs. Racemization, the formation of an equal mixture of enantiomers from a single enantiomer, can occur at several stages.
Causality and Prevention Strategies:
Protecting Group Strategy: The choice of protecting groups for the alpha-amino and carboxyl groups is critical. Some protecting groups can increase the acidity of the alpha-proton, making it more susceptible to abstraction and subsequent racemization, especially during activation of the carboxyl group for coupling reactions.
Amino-Protecting Groups: Urethane-type protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are generally preferred as they are known to suppress racemization compared to acyl-type protecting groups.[3]
Carboxyl-Protecting Groups: Simple alkyl esters (e.g., methyl or ethyl esters) are commonly used. It is the activation of the free carboxyl group that often poses the highest risk of racemization.
Coupling Reagents: If your synthesis involves activating the carboxyl group (e.g., to form an amide), the choice of coupling reagent is crucial. Reagents that form highly reactive intermediates can promote racemization. The addition of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended.
Deprotection Conditions: The final deprotection step, especially the removal of acid-labile protecting groups like Boc and t-butyl esters with strong acids like trifluoroacetic acid (TFA), can be a source of racemization if not carefully controlled.
Minimize Exposure Time and Temperature: Use the mildest acidic conditions possible and keep the reaction time to a minimum. Performing the deprotection at lower temperatures can also help.
Scavengers: While primarily used to prevent side reactions with reactive cationic species, scavengers can also help to create a milder deprotection environment.
Question 3: I am having difficulty with the removal of protecting groups, and I am seeing incomplete deprotection or side reactions on my morpholine ring.
Answer:
Protecting group manipulation is a delicate step in any multi-step synthesis. The morpholine moiety, being a cyclic ether and a tertiary amine, can also be susceptible to certain reaction conditions.
Causality and Prevention Strategies:
Orthogonal Protecting Groups: The cornerstone of a successful multi-step synthesis is an orthogonal protecting group strategy. This means that each protecting group can be removed under specific conditions without affecting the others. For your synthesis, a common strategy would be:
α-Amino Group: Boc (acid-labile) or Fmoc (base-labile).
Carboxyl Group: t-Butyl ester (acid-labile) or Benzyl ester (hydrogenolysis).
Deprotection of Boc and t-Butyl Groups:
Incomplete Deprotection: This is often due to insufficient reaction time or an inadequate amount of acid. Monitor the reaction by TLC or LC-MS to ensure it goes to completion.
Side Reactions: While the morpholine ring is generally stable to TFA, prolonged exposure or high temperatures can potentially lead to ring-opening or other side reactions. Use a scavenger like triisopropylsilane (TIPS) to quench any reactive carbocations generated during deprotection.
Deprotection of Fmoc Group:
Incomplete Deprotection: Ensure your piperidine solution in DMF is fresh. Piperidine can degrade over time.
Side Reactions: The basic conditions for Fmoc removal are generally mild and should not affect the morpholine ring.
Hydrogenolysis of Benzyl Groups:
Catalyst Poisoning: The morpholine nitrogen can potentially coordinate to the palladium catalyst and inhibit its activity. If you encounter issues with hydrogenolysis, consider increasing the catalyst loading or using a different catalyst.
Decision Workflow for Troubleshooting
Caption: A decision-making workflow for troubleshooting common synthetic issues.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of 2-Amino-4-morpholinobutanoic acid?
A1: L-glutamic acid is an excellent and readily available chiral starting material. The butanoic acid backbone with a carboxylic acid at the 4-position is already present, which can be selectively reduced and then subjected to reductive amination with morpholine.
Q2: Can I introduce the morpholine moiety via direct alkylation of a protected glutamic acid derivative?
A2: While possible, direct alkylation of an amine can be challenging to control and often leads to over-alkylation. Reductive amination of an aldehyde precursor is generally a more reliable and higher-yielding method for introducing the morpholine group.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3: A combination of techniques is recommended:
Thin-Layer Chromatography (TLC): For rapid, real-time monitoring of reaction progress.
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the desired product and identify any byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product and key intermediates.
Chiral High-Performance Liquid Chromatography (Chiral HPLC): To determine the enantiomeric purity of your final product.[4]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. Pay particular attention to:
Sodium triacetoxyborohydride and Sodium cyanoborohydride: These are moisture-sensitive and can release flammable hydrogen gas upon contact with water. Sodium cyanoborohydride can also release toxic hydrogen cyanide gas under acidic conditions. Handle in a well-ventilated fume hood.
Trifluoroacetic Acid (TFA): A strong, corrosive acid. Handle with appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.
Solvents: Use appropriate precautions for flammable and volatile organic solvents.
Experimental Protocol: Reductive Amination of a Protected Glutamic Semialdehyde Derivative
This protocol provides a general procedure for the reductive amination step to introduce the morpholine moiety.
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
Dissolve the protected glutamic semialdehyde derivative (1.0 eq) in anhydrous DCM or DCE in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Add morpholine (1.2 eq) to the solution, followed by a catalytic amount of acetic acid.
Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the progress by TLC.
Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious of any gas evolution.
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired protected 2-Amino-4-morpholinobutanoic acid analog.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
Gao, Y., et al. (2012). Determination of chiral purity of synthetic amino acids by high performance liquid chromatography. Chinese Journal of Chromatography, 30(1), 85-90. [Link]
Technical Support Center: Navigating Unexpected Mass Spectrometry Results in Peptide Synthesis with Unnatural Amino Acids
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating unnatural amino acids into their peptide synthesis workflows and encou...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating unnatural amino acids into their peptide synthesis workflows and encountering challenges during mass spectrometry analysis. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research.
Part 1: Foundational Principles & Proactive Troubleshooting
The inclusion of unnatural amino acids can introduce a range of variables that affect the outcome of your synthesis and subsequent analysis. Understanding these potential challenges is the first step towards preventing and resolving them.
Why are peptides with unnatural amino acids prone to unexpected MS results?
The unique chemical properties of unnatural amino acids can influence peptide behavior in several ways:
Steric Hindrance: Bulky or unusually shaped side chains can impede coupling reactions during solid-phase peptide synthesis (SPPS), leading to deletion sequences (peptides missing one or more amino acids).
Altered Electronic Effects: The electron-donating or withdrawing nature of an unnatural side chain can affect the reactivity of the peptide backbone and other side chains, potentially leading to unforeseen side reactions.
Secondary Structure Induction: Some unnatural amino acids can induce specific secondary structures (e.g., helices, turns) that may lead to aggregation, making the peptide difficult to purify and analyze.
Ionization Efficiency: The overall charge state and ionization efficiency of a peptide can be altered by the presence of an unnatural amino acid, impacting its detection by mass spectrometry.
Fragmentation Behavior: The fragmentation patterns of peptides containing unnatural amino acids in tandem mass spectrometry (MS/MS) can deviate significantly from standard peptides, making sequence identification more challenging.
Proactive Strategy: A General Troubleshooting Workflow
Before delving into specific issues, it's beneficial to have a systematic approach to troubleshooting. The following workflow can help you logically diagnose the root cause of unexpected mass spectrometry results.
Caption: General troubleshooting workflow for unexpected mass spectrometry results.
Part 2: Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues you may encounter during your mass spectrometry analysis, providing potential causes and actionable solutions.
FAQ 1: My mass spectrum shows a mass that is higher than the expected molecular weight of my peptide. What could be the cause?
Unexpected mass additions, or adducts, are a common issue. Here’s how to approach this problem:
Potential Causes and Solutions
Potential Cause
Explanation
Troubleshooting Steps
Incomplete Protecting Group Removal
Protecting groups from the synthesis (e.g., Boc, Fmoc, Pbf, tBu) may not have been fully cleaved, leading to a mass addition.
1. Review Cleavage Protocol: Ensure the cleavage cocktail and reaction time are appropriate for the specific protecting groups and unnatural amino acids used. 2. Re-cleavage: Subject a small aliquot of the peptide to the cleavage conditions again. 3. MS/MS Analysis: Fragment the unexpected mass to look for the neutral loss of the protecting group.
Cation Adducts
Peptides can readily form adducts with cations present in the solvent or on glassware. Common adducts include sodium (+22 Da) and potassium (+38 Da).
1. Use High-Purity Solvents: Employ HPLC or MS-grade solvents for all sample preparation steps. 2. Acidify the Sample: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the sample to promote protonation over cation adduction. 3. Desalting: Use a C18 ZipTip or a similar desalting method to remove salts before MS analysis.
Oxidation
Amino acids such as methionine, cysteine, and tryptophan are susceptible to oxidation (+16 Da per oxidation event). Some unnatural amino acids may also be prone to oxidation.
1. Minimize Exposure to Air: Keep samples sealed and consider working under an inert atmosphere if the peptide is highly sensitive. 2. Use Fresh Solvents: Degas solvents to remove dissolved oxygen. 3. Add Reducing Agents: For peptides with cysteine or methionine, adding a small amount of a reducing agent like dithiothreitol (DTT) can sometimes reverse oxidation, though this is not always straightforward.
Side Reactions during Synthesis
The functional group of an unnatural amino acid or other reactive side chains could have undergone an unintended reaction. For example, acylation of a nucleophilic side chain.
1. Review Synthesis Chemistry: Scrutinize the coupling and deprotection steps for potential side reactions. 2. Literature Search: Look for known side reactions associated with the specific unnatural amino acid you are using. 3. High-Resolution MS: Use high-resolution mass spectrometry to obtain an accurate mass measurement of the adduct, which can help in identifying its elemental composition.
Experimental Protocol: Desalting a Peptide Sample Using a C18 ZipTip
Wetting: Aspirate and dispense 10 µL of acetonitrile (ACN) into the ZipTip five times.
Equilibration: Aspirate and dispense 10 µL of 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid (FA) in water five times.
Binding: Aspirate and dispense your peptide sample (dissolved in 0.1% TFA or FA) slowly for 5-10 cycles.
Washing: Aspirate and dispense 10 µL of 0.1% TFA or FA in water five times to remove salts.
Elution: Elute the desalted peptide by aspirating and dispensing 10 µL of a 50-70% ACN solution containing 0.1% TFA or FA into a clean microfuge tube.
FAQ 2: The signal intensity for my peptide is very low, or I can't see it at all.
Low ionization efficiency can be a significant hurdle, especially with peptides that have unusual properties.
Potential Causes and Solutions
Potential Cause
Explanation
Troubleshooting Steps
Poor Solubility
Peptides containing hydrophobic unnatural amino acids may have poor solubility in typical MS solvents, leading to low concentrations being introduced into the mass spectrometer.
1. Solvent Optimization: Try different solvent systems. For hydrophobic peptides, increasing the organic content (e.g., ACN, methanol) or adding a small amount of isopropanol can help. 2. Use of Organic Acids: In addition to formic acid, trifluoroacetic acid (TFA) can improve solubility and chromatography, but be aware that it can cause ion suppression.
Ion Suppression
Contaminants in the sample, such as salts, detergents, or residual TFA from HPLC purification, can interfere with the ionization process.
1. Thorough Desalting: Implement a rigorous desalting protocol (see above). 2. HPLC Gradient Optimization: Ensure the HPLC gradient effectively separates the peptide from contaminants. 3. Solvent Exchange: If TFA was used for purification, perform a solvent exchange to a more MS-friendly solvent system (e.g., water/ACN with 0.1% formic acid).
Suboptimal MS Parameters
The default instrument settings may not be optimal for your specific peptide.
1. Source Parameter Tuning: Optimize the capillary voltage, gas flow rates, and temperature of the ion source. 2. Charge State Distribution: Your peptide may exist in a different charge state distribution than expected. Widen the mass range of your scan to look for other charge states.
Peptide Aggregation
Some peptides, particularly those with hydrophobic or self-complementary unnatural amino acids, can aggregate, reducing the concentration of monomeric peptide available for ionization.
1. Sonication: Briefly sonicate the sample to break up aggregates. 2. Use of Denaturants: For offline analysis, consider dissolving the peptide in a solution containing a mild denaturant like guanidine hydrochloride, followed by desalting.
FAQ 3: The fragmentation pattern in my MS/MS spectrum is unusual and doesn't match the expected sequence.
Unnatural amino acids can significantly alter how a peptide fragments.
Potential Causes and Solutions
Potential Cause
Explanation
Troubleshooting Steps
Altered Fragmentation Pathways
The unique side chain of an unnatural amino acid can open up new fragmentation channels or inhibit standard b- and y-ion formation.
1. Use Multiple Fragmentation Methods: If available on your instrument, compare collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and electron-transfer dissociation (ETD). ETD can be particularly useful for preserving labile side chains. 2. Manual Spectral Interpretation: Do not rely solely on automated sequencing software. Manually inspect the spectrum for characteristic neutral losses from the unnatural amino acid side chain.
Side Chain Fragmentation
The side chain of the unnatural amino acid itself may be fragmenting, leading to unexpected peaks in the MS/MS spectrum.
1. High-Resolution MS/MS: Use high-resolution MS/MS to accurately determine the mass of the fragment ions, which can help in identifying their composition. 2. Literature Precedent: Search for literature on the mass spectrometry of your specific unnatural amino acid or similar structures to see if fragmentation patterns have been reported.
Isomeric/Isobaric Residues
If your peptide contains isomeric or isobaric natural or unnatural amino acids, it may not be possible to distinguish them by mass alone.
1. Chromatographic Separation: Ensure your HPLC method can separate the isomers. 2. Diagnostic Fragment Ions: Look for unique fragment ions in the MS/MS spectrum that are characteristic of one isomer over the other.
Visualizing Fragmentation
Reference Data & Comparative Studies
Validation
Comparing the efficacy of 2-Amino-4-morpholinobutanoic acid with other mGluR agonists.
This guide provides a comprehensive comparison of the efficacy of various metabotropic glutamate receptor (mGluR) agonists, intended for researchers, scientists, and drug development professionals. While the initial focu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of the efficacy of various metabotropic glutamate receptor (mGluR) agonists, intended for researchers, scientists, and drug development professionals. While the initial focus of this guide was to include a detailed analysis of 2-Amino-4-morpholinobutanoic acid, an extensive search of peer-reviewed scientific literature and chemical databases did not yield any publicly available data on its activity as an mGluR agonist. Therefore, this guide will focus on a comparative analysis of well-characterized mGluR agonists across the three main groups, providing a framework for understanding their relative efficacy and selectivity.
Introduction to Metabotropic Glutamate Receptors
Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors (GPCRs) that play a crucial modulatory role in synaptic transmission and neuronal excitability throughout the central nervous system (CNS).[1] There are eight subtypes of mGluRs (mGluR1-8), which are further classified into three groups based on their sequence homology, pharmacology, and intracellular signaling pathways.
Group I mGluRs: Includes mGluR1 and mGluR5. They are typically located postsynaptically and are coupled to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent intracellular calcium mobilization.
Group II mGluRs: Comprises mGluR2 and mGluR3. These receptors are primarily found on presynaptic terminals and are coupled to Gi/Go proteins, inhibiting adenylyl cyclase and reducing neurotransmitter release.
Group III mGluRs: Includes mGluR4, mGluR6, mGluR7, and mGluR8. Similar to Group II, these are predominantly presynaptic autoreceptors coupled to Gi/Go, leading to the inhibition of adenylyl cyclase.
The diverse functions and distribution of mGluR subtypes make them attractive therapeutic targets for a range of neurological and psychiatric disorders. The efficacy of an mGluR agonist is determined by its potency (EC50 value), selectivity for specific subtypes, and its ability to elicit a functional response.
Group I mGluR Agonists: Modulators of Postsynaptic Excitability
Group I mGluRs are critical in modulating synaptic plasticity, learning, and memory. Their activation leads to a cascade of intracellular events initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
Signaling Pathway
Group II mGluR Signaling Cascade
Efficacy Comparison of Group II Agonists
Compounds like LY354740 and its analog LY379268 are potent and selective agonists for Group II mGluRs. [2]These agonists are valuable tools for studying the role of these receptors in various CNS disorders.
EC50 values can vary depending on the expression system and assay conditions.
Group III mGluR Agonists: Fine-Tuning Synaptic Transmission
Similar to Group II, Group III mGluRs are primarily presynaptic and their activation leads to the inhibition of neurotransmitter release via the inhibition of adenylyl cyclase.
Signaling Pathway
Calcium Mobilization Assay Workflow
Cell Culture: Plate HEK293 cells stably expressing the mGluR subtype of interest in a 96-well plate and grow to confluence.
Dye Loading: Wash the cells with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
Compound Addition: Prepare serial dilutions of the agonist. A fluorescent plate reader with an integrated liquid handler is used to add the agonist to the wells.
Fluorescence Measurement: The plate reader measures the fluorescence intensity before and after the addition of the agonist. An increase in fluorescence indicates a rise in intracellular calcium.
Data Analysis: The change in fluorescence is plotted against the agonist concentration, and the EC50 value is determined using a sigmoidal dose-response curve.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique directly measures the effect of mGluR activation on ion channel activity and neuronal excitability.
Slice Preparation: Prepare acute brain slices from the region of interest (e.g., hippocampus or cortex).
Recording Setup: Place the slice in a recording chamber on a microscope stage and continuously perfuse with artificial cerebrospinal fluid (aCSF).
Patch-Clamp: Using a glass micropipette, form a high-resistance seal with the membrane of a neuron and then rupture the membrane to gain electrical access to the cell's interior.
Agonist Application: The mGluR agonist is applied to the slice via the perfusion system.
Data Acquisition and Analysis: Changes in membrane potential, firing rate, or specific synaptic currents are recorded and analyzed to determine the effect of the agonist.
This functional assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Membrane Preparation: Homogenize cells or tissues expressing the target mGluR and isolate the membrane fraction by centrifugation.
Assay Setup: In a 96-well plate, add the membrane preparation, the agonist at various concentrations, and GDP.
Initiation of Reaction: Start the binding reaction by adding [³⁵S]GTPγS.
Incubation: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, which trap the membranes with bound [³⁵S]GTPγS.
Quantification: The radioactivity on the filters is measured using a scintillation counter.
Data Analysis: The amount of agonist-stimulated [³⁵S]GTPγS binding is calculated by subtracting the basal binding (in the absence of agonist) and is then used to determine the EC50 value.
Conclusion
The selection of an appropriate mGluR agonist for research or therapeutic development depends critically on its potency, subtype selectivity, and the specific biological question being addressed. While a direct comparison involving 2-Amino-4-morpholinobutanoic acid is not possible at this time due to a lack of available data, this guide provides a comprehensive overview of the efficacy and experimental evaluation of a range of well-established mGluR agonists. Researchers are encouraged to consult the primary literature for detailed experimental conditions and context-specific findings.
References
Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual review of pharmacology and toxicology, 50, 295–322. [Link]
Acher, F. (2011). Metabotropic Glutamate Receptors. In xPharm: The Comprehensive Pharmacology Reference (pp. 1-11). Elsevier. [Link]
Thomsen, C., & Suzdak, P. D. (1993). identification of new potent agonists and differentiation from the L-(+)-2-amino-4-phosphonobutanoic acid-sensitive receptor in the lateral perforant pathway in rats. The Journal of pharmacology and experimental therapeutics, 269(3), 1085–1091. [Link]
Doumazane, E., Scholler, P., Zwier, J. M., Trinquet, E., Rondard, P., & Pin, J. P. (2011). Functional and Pharmacological Characteristics of Metabotropic Glutamate Receptors 2/4 Heterodimers. Molecular Pharmacology, 80(5), 895–906. [Link]
Fell, M. J., Svensson, K. A., Johnson, B. G., & Schoepp, D. D. (2012). Group II Metabotropic Glutamate Receptors as Targets for Novel Antipsychotic Drugs. Current pharmaceutical design, 18(11), 1497–1511. [Link]
Coulon, P. (2021). Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors. In Metabotropic Glutamate Receptors (pp. 111-131). Humana, New York, NY. [Link]
Harrison, B. A. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
The Morpholine Advantage: Positioning 2-Amino-4-morpholinobutanoic Acid as a Superior Research Compound for CNS Applications
For researchers in neuroscience and drug development, the quest for novel compounds with enhanced efficacy and favorable pharmacokinetic profiles is perpetual. While the scaffold of γ-aminobutyric acid (GABA) has yielded...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in neuroscience and drug development, the quest for novel compounds with enhanced efficacy and favorable pharmacokinetic profiles is perpetual. While the scaffold of γ-aminobutyric acid (GABA) has yielded critical therapeutics, particularly in the realm of epilepsy and neuropathic pain, inherent limitations in existing analogues necessitate further innovation. This guide introduces 2-Amino-4-morpholinobutanoic acid, a novel GABA analogue, and elucidates its potential advantages over established research compounds. By integrating a morpholine moiety, this compound is rationally designed to overcome key liabilities of its predecessors, offering a promising avenue for next-generation central nervous system (CNS) research.
The Rationale: Overcoming the Limitations of Traditional GABA Analogues
GABA is the primary inhibitory neurotransmitter in the mammalian CNS, playing a crucial role in mitigating neuronal excitability.[1] Consequently, GABA analogues have been developed to treat conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety.[2][3] Prominent examples include gabapentin and pregabalin, which, despite their clinical utility, exhibit certain pharmacokinetic and pharmacodynamic drawbacks.
The primary challenge for any CNS-acting compound is effectively crossing the blood-brain barrier (BBB).[4][5][6] Furthermore, achieving consistent therapeutic concentrations in the brain is often hampered by variable absorption and metabolic instability. 2-Amino-4-morpholinobutanoic acid is engineered to address these challenges directly through the strategic incorporation of a morpholine ring.
The Morpholine Moiety: A Gateway to Enhanced CNS Penetration and Stability
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently employed to improve the drug-like properties of bioactive molecules.[7][8] Its inclusion in 2-Amino-4-morpholinobutanoic acid is hypothesized to confer several key advantages:
Optimized Lipophilicity for BBB Permeation: The morpholine ring provides a unique balance of hydrophilicity and lipophilicity.[9][10] This is crucial for traversing the lipid-rich BBB, a feat that challenges many polar molecules.[11] The oxygen atom in the morpholine ring can form hydrogen bonds, while the overall structure maintains a degree of lipophilicity necessary for membrane passage.[10]
Improved Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to a longer half-life and more predictable pharmacokinetic profile.[7][12] This contrasts with some existing compounds that are more susceptible to enzymatic breakdown.
Enhanced Solubility and Reduced Off-Target Effects: The presence of the morpholine ring can improve the aqueous solubility of the parent molecule, aiding in formulation and administration.[10] Furthermore, its specific chemical properties can lead to more targeted interactions, potentially reducing the off-target effects that can cause undesirable side effects.
Comparative Analysis: 2-Amino-4-morpholinobutanoic Acid vs. Leading GABA Analogues
To contextualize the potential of 2-Amino-4-morpholinobutanoic acid, a direct comparison with the widely studied GABA analogues, gabapentin and pregabalin, is instructive. While experimental data for our lead compound is emergent, we can project its performance based on established structure-activity relationships.[13][14][15]
Feature
Gabapentin
Pregabalin
2-Amino-4-morpholinobutanoic acid (Projected)
Mechanism of Action
Binds to the α2-δ subunit of voltage-gated calcium channels.[14]
Binds to the α2-δ subunit of voltage-gated calcium channels with higher affinity than gabapentin.[16]
Putative binding to the α2-δ subunit of voltage-gated calcium channels, with potential for enhanced affinity due to the morpholine moiety.
Potential for reduced dosing frequency due to improved pharmacokinetic profile.
Proposed Mechanism of Action and Experimental Validation
The proposed mechanism of action for 2-Amino-4-morpholinobutanoic acid centers on its interaction with the α2-δ subunit of voltage-gated calcium channels, a key regulator of neurotransmitter release.
Caption: Proposed mechanism of 2-Amino-4-morpholinobutanoic acid.
To validate these hypothesized advantages, a series of well-established experimental protocols are recommended.
In Vitro Evaluation
Objective: To determine the binding affinity and functional modulation of GABA receptors and transporters.
A. Radioligand Binding Assay for GABAA Receptors:
Preparation of Synaptic Membranes: Isolate synaptic membranes from rat brain tissue.
Incubation: Incubate the membranes with a radiolabeled GABAA receptor ligand (e.g., [³H]muscimol) in the presence of varying concentrations of 2-Amino-4-morpholinobutanoic acid.
Separation: Separate bound and free radioligand by rapid filtration.
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
Data Analysis: Determine the IC₅₀ value, representing the concentration of the compound that inhibits 50% of radioligand binding.
Pre-incubation: Pre-incubate the cells with varying concentrations of 2-Amino-4-morpholinobutanoic acid.
Uptake Initiation: Initiate GABA uptake by adding [³H]GABA to the cell culture.[22]
Termination: Stop the uptake by washing the cells with ice-cold buffer.
Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity.
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.[21]
Caption: In vitro experimental workflow for compound evaluation.
In Vivo Evaluation
Objective: To assess the anticonvulsant and anxiolytic-like effects in established animal models.
A. Maximal Electroshock (MES) Test for Anticonvulsant Activity:
Animal Model: Use adult male mice or rats.
Compound Administration: Administer 2-Amino-4-morpholinobutanoic acid or vehicle via intraperitoneal (i.p.) injection at various doses.
Electroshock: At the time of peak effect, deliver a brief electrical stimulus through corneal electrodes to induce a tonic hindlimb extension seizure.
Observation: Record the presence or absence of the tonic hindlimb extension.
Data Analysis: Determine the ED₅₀, the dose that protects 50% of the animals from the seizure endpoint.[23]
B. Elevated Plus Maze (EPM) for Anxiolytic-like Activity:
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[24][25]
Animal Model: Use adult male mice.
Compound Administration: Administer 2-Amino-4-morpholinobutanoic acid or vehicle (i.p.) prior to testing.
Testing: Place the mouse in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).
Behavioral Scoring: Record the time spent in and the number of entries into the open and closed arms.
Data Analysis: An increase in the time spent in and entries into the open arms is indicative of an anxiolytic-like effect.[26]
Conclusion
2-Amino-4-morpholinobutanoic acid represents a rationally designed evolution of GABA analogue research. The incorporation of the morpholine moiety is a deliberate strategy to enhance the compound's pharmacokinetic profile, particularly its ability to cross the blood-brain barrier and its metabolic stability.[7][9][10] The projected improvements in bioavailability and potency, when compared to established compounds like gabapentin and pregabalin, position it as a highly promising candidate for researchers investigating novel treatments for epilepsy, neuropathic pain, and anxiety disorders. The experimental workflows outlined in this guide provide a clear path for the comprehensive evaluation of this and other novel CNS-active compounds.
A Researcher's Guide to De-risking Novel Amino Acids: Evaluating Limitations and Off-Target Effects of 2-Amino-4-morpholinobutanoic Acid
Introduction: The Double-Edged Sword of Unnatural Amino Acids In the landscape of modern drug discovery, unnatural amino acids (UAAs) represent a powerful toolkit for medicinal chemists. By moving beyond the canonical 20...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Double-Edged Sword of Unnatural Amino Acids
In the landscape of modern drug discovery, unnatural amino acids (UAAs) represent a powerful toolkit for medicinal chemists. By moving beyond the canonical 20 proteinogenic amino acids, researchers can design peptides and small molecules with enhanced stability, novel functionalities, and improved pharmacological profiles.[1][2][3] These bespoke building blocks can confer resistance to proteolytic degradation, fine-tune receptor binding, and introduce unique chemical handles for bioconjugation.[1][]
However, this chemical novelty is not without its challenges. The very structural uniqueness that makes a UAA valuable also introduces uncertainty regarding its biological behavior. Unforeseen interactions with unintended cellular targets—so-called "off-target" effects—can lead to toxicity, reduced efficacy, and costly late-stage failures in drug development.
This guide uses 2-Amino-4-morpholinobutanoic acid , a chemically intriguing but biologically uncharacterized UAA, as a case study. Public databases contain its chemical structure but lack data on its biological activity, intended targets, or potential liabilities.[5] This makes it an ideal model for outlining a systematic, scientifically rigorous framework for identifying the limitations and de-risking the potential off-target effects of any novel UAA before its deep integration into a drug discovery pipeline. This guide is intended for researchers, scientists, and drug development professionals dedicated to a proactive, data-driven approach to chemical probe and drug candidate validation.
Part 1: The Core Challenge: Foreseeing Unintended Biological Consequences
The introduction of any new chemical entity into a biological system requires a healthy dose of scientific skepticism. The primary challenges with novel UAAs like 2-Amino-4-morpholinobutanoic acid can be broadly categorized into inherent limitations and the potential for off-target pharmacology.
Inherent Limitations of Unnatural Amino Acids
Beyond specific biological effects, the practicality of using a UAA is a primary consideration.
Synthetic Complexity and Cost: The synthesis of UAAs is often a multi-step, complex process compared to their natural counterparts, which can impact scalability and cost, especially for large-scale therapeutic production.[][6]
Metabolic Instability: While often designed to be more stable, the novel structure may be susceptible to previously unknown metabolic pathways, leading to rapid clearance or the formation of reactive metabolites.
Poor Pharmacokinetics: Issues such as low cell permeability or poor bioavailability can limit the therapeutic potential of an otherwise potent molecule.[2]
The Specter of Off-Target Effects
An off-target effect occurs when a molecule interacts with proteins other than its intended therapeutic target.[7] These interactions can be benign, but they can also trigger toxic cellular responses or confound experimental results. The morpholine ring in our case study molecule is a common feature in medicinal chemistry, but its presence in this specific scaffold could lead to unexpected interactions. For instance, studies on Morpholino oligonucleotides (a distinct class of molecules) have shown that their morpholine-based backbone can sometimes trigger innate immune responses or cause off-target splicing defects, highlighting that even well-established moieties can have context-dependent effects.[8] Therefore, assuming a clean biological profile without empirical evidence is a significant risk.
Part 2: A Practical Framework for Target and Off-Target Identification
To confidently deploy a novel UAA like 2-Amino-4-morpholinobutanoic acid, a multi-pronged experimental approach is essential. The goal is to first identify its primary biological target(s) and then to proactively hunt for unintended interactions.
Workflow for On-Target and Off-Target Identification
The following workflow provides a logical progression from initial discovery to detailed characterization of a compound's interaction profile.
Caption: A systematic workflow for identifying and validating on- and off-target interactions of a novel compound.
CETSA is a powerful biophysical method to verify target engagement in a cellular environment. It relies on the principle that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature.
Objective: To confirm the engagement of 2-Amino-4-morpholinobutanoic acid with a putative target protein in intact cells.
Methodology:
Cell Culture: Grow the relevant cell line (e.g., HEK293 expressing the putative target) to ~80% confluency.
Compound Treatment: Treat intact cells with a range of concentrations of 2-Amino-4-morpholinobutanoic acid (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.
Thermal Challenge: Aliquot the cell suspensions and heat them across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.
Cell Lysis: Lyse the cells using freeze-thaw cycles or detergent-based lysis buffers to release cellular proteins.
Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.
Analysis: Collect the supernatant containing the soluble, non-aggregated proteins. Analyze the amount of the specific target protein remaining in the supernatant by Western Blot or quantitative mass spectrometry (MS).
Data Interpretation: Plot the fraction of soluble protein against temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct engagement.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique for real-time monitoring of molecular interactions. It provides precise data on binding affinity (KD) and kinetics (ka, kd).[9]
Objective: To quantify the binding affinity and kinetics of 2-Amino-4-morpholinobutanoic acid to its validated on-target and key off-target proteins.
Methodology:
Chip Preparation: Covalently immobilize the purified recombinant target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
Analyte Preparation: Prepare a series of precise dilutions of 2-Amino-4-morpholinobutanoic acid in a suitable running buffer.
Interaction Analysis:
Inject the analyte solutions sequentially over the sensor surface, from the lowest concentration to the highest.
The "association phase" measures the binding rate (ka) as the analyte flows over the surface.
Follow with an injection of running buffer alone during the "dissociation phase" to measure the dissociation rate (kd).
Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte from the chip surface, preparing it for the next injection.
Data Analysis: Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Part 3: Comparative Analysis with Alternative Scaffolds
No compound exists in a vacuum. To understand the potential of 2-Amino-4-morpholinobutanoic acid, its profile must be benchmarked against alternative molecules that might be used for similar purposes. While data for our specific molecule is unavailable, we can construct a hypothetical comparison with related butanoic acid derivatives that have been studied, such as L-2-amino-4-phosphonobutanoic acid (L-AP4) and (S)-2-Amino-4-bromobutanoic acid.[10][11][12]
Table 1: Hypothetical Comparative Profile of Butanoic Acid Derivatives
Feature
2-Amino-4-morpholinobutanoic acid (Hypothetical)
L-2-amino-4-phosphonobutanoic acid (L-AP4)
(S)-2-Amino-4-bromobutanoic acid
Primary Target Class
To be determined (e.g., Novel GPCR)
Group III Metabotropic Glutamate Receptors (mGluRs)[10]
Intermediate for synthesis; may modulate amino acid metabolism enzymes[12]
Potential for non-specific alkylation due to bromo group
Selectivity Index
~17-fold (Off-Target KD / On-Target KD)
High selectivity for Group III vs. Group I/II mGluRs
Low / Not applicable
Key Advantage
Potentially novel mechanism of action; good cell permeability due to morpholine group.
Well-characterized agonist for studying specific glutamate pathways.
Versatile synthetic precursor.
Key Limitation
Unknown biological profile; potential for off-target liabilities.
Poor blood-brain barrier penetration; phosphonate group can limit permeability.
Potential for high reactivity and cytotoxicity.
Part 4: Investigating a Hypothetical Off-Target Signaling Pathway
Let's hypothesize that our screening campaign (Part 2) revealed that 2-Amino-4-morpholinobutanoic acid binds to a kinase, "Kinase XYZ," which is part of the well-known MAPK/ERK signaling pathway. This off-target interaction could have significant consequences for cell proliferation and survival.
MAPK/ERK Signaling Pathway with On- and Off-Target Interactions
Caption: Hypothetical on- and off-target interactions of the compound within a cellular signaling context.
This diagram illustrates how the compound's intended action on its primary target might be complicated by an unintended inhibitory effect on a kinase within a critical signaling cascade, potentially altering the cellular response in ways that are difficult to predict without specific functional assays.
Conclusion
The journey of a novel molecule like 2-Amino-4-morpholinobutanoic acid from chemical concept to validated research tool or therapeutic candidate is fraught with potential pitfalls. While its unique structure offers promise, it also demands a rigorous and unbiased evaluation of its biological behavior. By adopting a systematic framework that includes proactive target identification, comprehensive off-target screening, and quantitative biophysical validation, researchers can build a robust data package that illuminates both the potential and the limitations of their compounds. This front-loaded investment in deep characterization is not a barrier to discovery but rather the most efficient path to developing safe, effective, and truly selective molecules.
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